Zamifenacin

Muscarinic Receptor Pharmacology Receptor Binding Assay Drug Selectivity

Procure Zamifenacin for unambiguous M3 receptor validation. This gut-selective antagonist provides a 135-fold functional window over cardiac M2 receptors, critical for avoiding off-target interference in GI motility and smooth muscle contractility assays. An essential reference standard for developing GI-sparing antimuscarinics.

Molecular Formula C27H29NO3
Molecular Weight 415.5 g/mol
CAS No. 127308-82-1
Cat. No. B1682371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamifenacin
CAS127308-82-1
Synonyms(3-diphenylmethoxy-1-(3,4)-methylenedioxyphenethyl)piperidine
zamifenacin
zamifenacin, (R)-isome
Molecular FormulaC27H29NO3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
InChIKeyBDNFQGRSKSQXRI-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zamifenacin (CAS 127308-82-1) – A Gut-Selective M3 Muscarinic Antagonist for Procurement in IBS and GI Motility Research


Zamifenacin (UK-76,654) is a synthetic piperidine derivative and a potent, competitive muscarinic M3 receptor antagonist. Initially developed by Pfizer for the treatment of irritable bowel syndrome (IBS), its pharmacological profile is characterized by high affinity for the M3 receptor subtype (pKi = 8.52; Ki = 10 nM) and functional selectivity that translates into reduced gastrointestinal motility with minimal cardiovascular or salivary side effects [1][2]. While clinical development for IBS was discontinued, zamifenacin remains a critical research tool for probing M3 receptor function in smooth muscle contractility and for validating the therapeutic concept of gut-selective antimuscarinic agents [3].

Why Generic M3 Antagonist Substitution Fails: The Critical Selectivity Profile of Zamifenacin


Procurement of a generic 'M3 antagonist' introduces significant experimental variability and potential off-target effects that can confound data interpretation and compromise in vivo models. Closely related compounds like darifenacin, 4-DAMP, or oxybutynin exhibit distinct selectivity profiles across the five muscarinic receptor subtypes (M1-M5) and different tissue distributions [1]. Zamifenacin's unique pattern of functional selectivity—particularly its 135-fold preference for ileal M3 over atrial M2 receptors and its lower affinity for the M5 receptor compared to 4-DAMP—directly correlates with its documented gut-selective efficacy and minimal anticholinergic side effects in both animal models and human clinical studies [2][3]. Substitution with an alternative M3 antagonist without this precise selectivity fingerprint can lead to spurious results, especially when studying gastrointestinal motility or seeking to avoid cardiovascular interference.

Quantitative Evidence Guide: Differentiating Zamifenacin for Scientific Selection


Zamifenacin Binding Affinity: M3 vs. M2 Selectivity Profile (Radioligand Binding)

In direct radioligand binding studies using rat tissues, zamifenacin demonstrates a 3.9-fold selectivity for the M3 receptor (pKi 8.52) over the M2 receptor (pKi 7.93). This contrasts with the non-selective profile of atropine and the distinct selectivity of darifenacin, which shows a much larger 59.2-fold selectivity for M3 over M2 in human recombinant systems [1][2]. The data underscore that zamifenacin's selectivity, while significant, is moderate and distinct from other 'selective' M3 antagonists.

Muscarinic Receptor Pharmacology Receptor Binding Assay Drug Selectivity

Functional M3/M2 Selectivity: Ileal Contraction vs. Atrial Rate (In Vitro Organ Bath)

Zamifenacin's functional selectivity is far more pronounced than its binding affinity suggests. In isolated tissue experiments, it exhibits a 135-fold selectivity for antagonizing carbachol-induced contractions in guinea-pig ileum (M3-mediated) over reducing heart rate in isolated atria (M2-mediated) [1]. This functional window is a key differentiator from compounds like 4-DAMP, which show less discrimination in functional assays, and from darifenacin, whose functional selectivity profile, while also high, is centered on a different set of peripheral tissues [2].

Functional Pharmacology Smooth Muscle Contractility Tissue-Selective Antagonism

M3 vs. M5 Receptor Selectivity: A Key Differentiator from 4-DAMP

In a functional assay using CHO-K1 cells expressing recombinant human receptors, zamifenacin shows a distinct profile by having a lower affinity (pKB = 7.6) for the M5 receptor compared to 4-DAMP (pKB = 8.6) [1]. This is significant because darifenacin and p-F-HHSiD, which have higher M3/M5 selectivity (9- to 60-fold), were identified as superior tools for discriminating between these subtypes [1]. The data position zamifenacin as a compound with less M3/M5 discrimination than darifenacin but more than 4-DAMP.

Receptor Subtype Selectivity M5 Muscarinic Receptor CHO Cell Functional Assay

Tissue-Selective Affinity: Ileal vs. Salivary Gland M3 Receptors

Zamifenacin demonstrates differential affinity for M3 receptors across tissues. Its affinity for M3 receptors in the guinea-pig ileum is high (pKi = 9.3), which drives its gut-selective efficacy. In contrast, its affinity for M3 receptors in the salivary gland is significantly lower (pKi = 7.97) [1]. This 21-fold difference in affinity (based on Ki values) within the same nominal receptor subtype provides a pharmacological basis for the observed selectivity of zamifenacin for inhibiting gut motility over salivary secretion, a common and limiting side effect of non-selective antimuscarinics like atropine.

Tissue Pharmacology M3 Receptor Heterogeneity Side-Effect Profile

Clinical Translation: Colonic Motility Reduction in IBS Patients Without Antimuscarinic Side Effects

In a placebo-controlled clinical trial involving 36 IBS patients, a single 40 mg oral dose of zamifenacin significantly reduced colonic motor activity. This effect was quantified across multiple parameters, including a significant reduction in the mean amplitude of contractions, number of contractions, and motility index (P < 0.05) [1]. Crucially, this efficacy was achieved 'without significant antimuscarinic effects,' a key clinical translation of the preclinical selectivity profile. This outcome validates zamifenacin as a reference standard for 'proof-of-concept' studies aiming to demonstrate that selective M3 antagonism can improve IBS symptoms with a favorable tolerability profile.

Irritable Bowel Syndrome Clinical Trial Colonic Motility Translational Pharmacology

Defined Research and Procurement Application Scenarios for Zamifenacin


Validating M3 Receptor Function in Isolated Smooth Muscle Preparations

Procure zamifenacin as the definitive tool for pharmacological validation of M3 receptor-mediated contractions in isolated organ bath studies (e.g., guinea-pig ileum, bladder, or esophageal tissue). Its 135-fold functional selectivity for ileal M3 over atrial M2 receptors provides a robust, quantitative window for confirming receptor identity and avoiding off-target cardiac M2 interference in your experimental system [1].

Establishing a Gut-Selective Phenotype in In Vivo Gastrointestinal Motility Models

Use zamifenacin as a positive control or reference standard in rodent or canine models of gastrointestinal transit and colonic motility. The compound's demonstrated ability to inhibit small and large bowel motility and accelerate gastric emptying in vivo, while showing 80-fold separation from cardiovascular effects, makes it an ideal benchmark for screening novel GI-selective agents [2][3].

Comparative Profiling of Novel M3 Antagonists for M3/M5 Subtype Selectivity

Utilize zamifenacin as a key comparator in panels of M3 antagonists (alongside darifenacin, 4-DAMP, and p-F-HHSiD) when characterizing the receptor subtype selectivity profile of a novel compound. The established data on zamifenacin's pKB at human recombinant M5 receptors (7.6) serves as a critical reference point for assessing a new molecule's potential for M5-mediated off-target effects [4].

Reference Standard for Assays Quantifying Anticholinergic Side-Effect Liabilities

Incorporate zamifenacin as a reference compound in assays designed to predict the side-effect profile of new antimuscarinic candidates (e.g., salivary gland receptor binding or functional assays, and cardiovascular safety models). Its known lower affinity for salivary gland M3 receptors and favorable cardiac safety margin provide a benchmark for what constitutes a 'gut-selective' profile with reduced potential for dry mouth and tachycardia .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zamifenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.